N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a sulfonyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The thiazole and piperidine rings are then coupled together using suitable reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent
Biology: The compound is used in research to understand its effects on biological pathways and its potential as a therapeutic agent.
Industry: It may be used in the development of new drugs and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer drug featuring a thiazole ring.
Uniqueness
N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and rings, which may confer distinct biological activities and therapeutic potential compared to other thiazole-containing compounds.
Properties
CAS No. |
929973-32-0 |
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Molecular Formula |
C18H22N4O4S2 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H22N4O4S2/c1-13-11-20-18(27-13)21-16(23)12-19-17(24)14-7-9-22(10-8-14)28(25,26)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H,19,24)(H,20,21,23) |
InChI Key |
TVJJOWWQSKMBKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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